1-(3-Fluoro-2-hydroxypropyl)piperazine-2-carbonitrile

LogP Lipophilicity Solubility

Researchers pursuing TRPV1 antagonists face a gap: no single building block simultaneously delivers the patent-claimed 3-fluoro-2-hydroxypropyl side-chain (US 7,750,049 B2), a versatile C2 nitrile, and a CNS-optimized profile. This compound fills that gap. • LogP -0.8 & TPSA 59.3 Ų balance BBB permeability with aqueous solubility for reliable in vitro assay performance. • Orthogonal nitrile converts to amines, acids, tetrazoles, or amidines without affecting the hydroxypropyl chain. • Terminal C-F bond resists CYP-mediated oxidative metabolism, supporting PK/PD study design. • Supplied at 95% purity; consistent quality across batches from multiple validated sources.

Molecular Formula C8H14FN3O
Molecular Weight 187.21 g/mol
Cat. No. B13252445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Fluoro-2-hydroxypropyl)piperazine-2-carbonitrile
Molecular FormulaC8H14FN3O
Molecular Weight187.21 g/mol
Structural Identifiers
SMILESC1CN(C(CN1)C#N)CC(CF)O
InChIInChI=1S/C8H14FN3O/c9-3-8(13)6-12-2-1-11-5-7(12)4-10/h7-8,11,13H,1-3,5-6H2
InChIKeyGZQOOEZFIRZKMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Fluoro-2-hydroxypropyl)piperazine-2-carbonitrile – Chemical Profile


1-(3-Fluoro-2-hydroxypropyl)piperazine-2-carbonitrile (CAS 1850858-13-7; PubChem CID 131046615) is a heterocyclic building block that combines a piperazine ring, a nitrile substituent at the 2-position, and a 3-fluoro-2-hydroxypropyl chain on the N1 nitrogen [1]. With a molecular weight of 187.21 g·mol⁻¹, a computed LogP of approximately −0.8, and a topological polar surface area (TPSA) of 59.3 Ų, the compound occupies a physicochemical space intermediate between the highly polar parent piperazine-2-carbonitrile and more lipophilic N-alkylated analogs [1]. The 3-fluoro-2-hydroxypropyl side-chain has been explicitly claimed in granted patents covering TRPV1 vanilloid receptor antagonists (US 7,750,049 B2) as one of several preferred hydroxyalkyl substituents, confirming its relevance to inflammatory and neuropathic pain programs [2]. The compound is commercially supplied at 95% purity for research use [3].

Heterocyclic building block combining piperazine, nitrile, and 3-fluoro-2-hydroxypropyl groupsSupports CNS-oriented medicinal chemistry and parallel SAR

Explicitly claimed in TRPV1 vanilloid receptor antagonist patentsRelevant for pain pathway research programs

Supplied at 95% purity, commercially availableProcurement-ready for synthesis and lead optimization

1-(3-Fluoro-2-hydroxypropyl)piperazine-2-carbonitrile: Differentiation from Analogs


Structurally similar piperazine derivatives cannot be freely interchanged because the simultaneous presence of three functional elements—the C2 nitrile group, the fluorine atom on the hydroxypropyl chain, and the secondary hydroxyl group—produces a physicochemical signature that no single close analog replicates. Replacing this compound with the unsubstituted parent piperazine-2-carbonitrile (CAS 187589-36-2) eliminates the hydroxypropyl side-chain entirely, removing both the fluorine-mediated modulation of pKa and the hydrogen-bonding hydroxyl [1]. Substituting the 3-fluoro-2-hydroxypropyl group with a non-fluorinated 2-hydroxypropyl chain (as in 1-(2-hydroxypropyl)piperazine derivatives described by Kafka et al., 1985) would alter the electronic environment of the piperazine nitrogen and reduce metabolic stability at the terminal carbon [2]. Conversely, replacing the carbonitrile with a carboxamide or carboxylic acid (as in piperazine-2-carboxamide derivatives) changes both the hydrogen-bonding geometry and the synthetic derivatization options available to the end user . The quantitative evidence below demonstrates that these differences are measurable and consequential for scientific selection.

Unsubstituted parent piperazine-2-carbonitrile removes fluoro-hydroxypropyl chain, shifting LogP, TPSA, and H-bond pharmacophore.

Non-fluorinated 2-hydroxypropyl analog may alter electronic environment and reduce metabolic stability at terminal carbon.

Carboxamide or carboxylic acid derivatives offer different H-bond geometry and limited synthetic diversification from nitrile.

1-(3-Fluoro-2-hydroxypropyl)piperazine-2-carbonitrile: Key Differentiation Evidence


LogP Reduction and Enhanced Aqueous Solubility

The target compound exhibits a computed XLogP3 of −0.8, whereas the unsubstituted parent piperazine-2-carbonitrile (CAS 187589-36-2) has a reported LogP of −0.27 [1]. This represents a LogP reduction of approximately 0.53 log units, indicating that the 3-fluoro-2-hydroxypropyl substituent substantially increases hydrophilicity beyond what either the fluorine or hydroxyl group would achieve alone. This shift is consistent with the introduction of both a hydrogen-bond donor and an electron-withdrawing fluorine in the side chain [1].

LogP Reduction
Head-to-head
ΔLogP ≈ −0.53 (target XLogP3 = −0.8 vs parent −0.27)

Supports aqueous solubility for in vitro assay compatibility.

Computed values; experimental logP may differ.

LogP Lipophilicity Solubility Drug-likeness

TPSA Expansion and Hydrogen Bond Capacity

The TPSA of 1-(3-fluoro-2-hydroxypropyl)piperazine-2-carbonitrile is 59.3 Ų, compared to 47.9 Ų for the parent piperazine-2-carbonitrile lacking the hydroxypropyl substituent [1]. This 11.4 Ų increase is attributable to the additional hydroxyl oxygen (H-bond donor/acceptor) and the fluorine atom (H-bond acceptor). The TPSA value remains below 60 Ų, which is generally considered favorable for crossing the blood-brain barrier (BBB), suggesting the compound retains CNS accessibility while gaining additional polar interactions [2].

TPSA Expansion
Head-to-head
ΔTPSA +11.4 Ų (59.3 vs 47.9 Ų)

May support BBB-permeable CNS research fit.

Remains below 60 Ų threshold; computed by Cactvs.

TPSA Polar Surface Area BBB Permeability Oral Absorption

pKa Lowering and Oral Absorption Potential

Although an experimentally measured pKa for 1-(3-fluoro-2-hydroxypropyl)piperazine-2-carbonitrile has not been published, a seminal study by van Niel et al. (1999) demonstrated that incorporation of a single fluorine atom into the propyl linker of 3-(3-(piperazin-1-yl)propyl)indoles significantly reduced the pKa of the piperazine nitrogen [1]. The study reported that this pKa reduction had a 'dramatic, beneficial influence on oral absorption.' More recently, a comprehensive 2023 study of mono- and difluorinated saturated heterocyclic amines confirmed that monofluorination consistently reduces pKa while retaining metabolic stability (CLint) in nearly all cases examined [2]. By analogy, the 3-fluoro substituent in the target compound is expected to lower the piperazine N4 pKa relative to the non-fluorinated 1-(2-hydroxypropyl) analog, potentially improving the fraction absorbed after oral administration.

pKa Lowering (Predicted)
Class-level
Fluorination expected to reduce piperazine N4 pKa ~1–2 units

May improve passive permeability for oral absorption research.

No experimental pKa; inference from fluorinated amine series.

pKa Basicity Fluorine Effect Oral Bioavailability

Nitrile Group as a Synthetic Diversification Handle

The C2 carbonitrile group in the target compound provides a well-established synthetic handle that is absent in N-alkyl piperazine derivatives lacking a nitrile (e.g., 1-(3-fluoro-2-hydroxypropyl)piperazine). The nitrile can be selectively reduced to a primary amine (LiAlH₄), hydrolyzed to a carboxylic acid or carboxamide, or converted to a tetrazole via [3+2] cycloaddition with azides [1]. In contrast, the carboxamide analog (piperazine-2-carboxamide) is essentially a synthetic endpoint with limited further derivatization options. This orthogonal reactivity allows the same core scaffold to generate multiple distinct chemotypes in parallel SAR exploration, which the non-nitrile or carboxamide analogs cannot support .

Synthetic Diversification
Method context
≥6 derivative classes accessible (amine, acid, amide, tetrazole…)

Supports parallel SAR from single building block procurement.

Well-precedented nitrile transformations.

Nitrile Synthetic Versatility Click Chemistry Tetrazole

Expanded Hydrogen Bond Acceptor Count for Target Engagement

1-(3-Fluoro-2-hydroxypropyl)piperazine-2-carbonitrile contains 5 hydrogen bond acceptor atoms (two piperazine nitrogens, the nitrile nitrogen, the hydroxyl oxygen, and the fluorine atom), compared to only 3 acceptors in the parent piperazine-2-carbonitrile (two piperazine nitrogens, one nitrile nitrogen) [1][2]. The hydroxyl group additionally contributes one H-bond donor, bringing the total donor count to 2 (N-H and O-H). This expanded H-bond pharmacophore increases the potential for specific, directional interactions with protein targets, which can translate into higher binding affinity and selectivity compared to the simpler parent scaffold [3].

H-Bond Acceptor Count
Head-to-head
5 acceptors vs 3 in parent; +2 H-bond vectors

Expanded pharmacophore may support target engagement studies.

Computed; specific binding interactions not measured.

Hydrogen Bond Acceptors Pharmacophore Target Engagement Binding

Terminal Fluorine Blocking Metabolic Oxidation

The terminal fluorine atom on the hydroxypropyl chain is positioned at the primary alcohol carbon (C-3), which in a non-fluorinated analog (e.g., 1-(3-hydroxypropyl)piperazine-2-carbonitrile) would be a site susceptible to CYP450-mediated oxidation. Strategic fluorination at metabolically labile positions is a well-validated tactic to block oxidative metabolism; the C-F bond (≈485 kJ·mol⁻¹) is substantially stronger than the C-H bond (≈410 kJ·mol⁻¹) and resists hydrogen atom abstraction by CYP enzymes [1][2]. While direct microsomal stability data for this specific compound are not publicly available, this class-level principle is one of the most consistently observed effects in medicinal chemistry fluorine strategy [1]. The 2023 systematic study of monofluorinated saturated heterocyclic amines confirmed that monofluorination retains metabolic stability (CLint) in the vast majority of cases [3].

Metabolic Blocking
Class-level
C-F bond ~485 kJ/mol vs C-H ~410 kJ/mol

May extend half-life in in vivo metabolic stability screens.

Direct microsomal data not available; class-level precedent.

Metabolic Stability CYP Oxidation Fluorine Blocking Microsomal Clearance

1-(3-Fluoro-2-hydroxypropyl)piperazine-2-carbonitrile: Application Scenarios


CNS Lead Optimization: BBB-Penetrant Profile

For neuroscience projects targeting receptors or transporters within the CNS, the compound's computed physicochemical profile—LogP of approximately −0.8 and TPSA of 59.3 Ų—places it within the favorable range for BBB permeability while maintaining sufficient aqueous solubility for reliable in vitro assay performance [1][2]. This balance is difficult to achieve with the more lipophilic parent piperazine-2-carbonitrile (LogP −0.27, TPSA 47.9 Ų), which may have poorer solubility, or with more polar carboxamide derivatives that risk reduced brain penetration. The nitrile group further provides a handle for installing a tetrazole or amidine bioisostere, common motifs in CNS drug design [3].

TRPV1 Antagonist Programs for Inflammatory Pain

The 3-fluoro-2-hydroxypropyl substituent is explicitly claimed in US Patent 7,750,049 B2 as a preferred R1 group for dibenzyl urea TRPV1 antagonists, indicating prior art recognition of this side-chain's value for inflammatory and neuropathic pain indications [4]. Researchers pursuing TRPV1 or related ion channel targets can use this building block to generate focused libraries that align with existing patent SAR, potentially accelerating hit-to-lead timelines compared to de novo side chain exploration.

Parallel SAR via Nitrile-Derived Chemotypes

Medicinal chemistry teams seeking to maximize chemotype diversity from minimal procurement can exploit the orthogonality of the nitrile group, which can be converted to primary amines, carboxylic acids, carboxamides, tetrazoles, amidines, and thioamides without affecting the hydroxypropyl side chain [3]. This contrasts with the carboxamide analog, which represents a synthetic dead-end. The well-defined 95% purity and commercial availability from multiple suppliers (Enamine, Leyan) ensure reproducible starting material quality across these diversification reactions .

In Vivo Studies Requiring Metabolic Stability

For target validation studies in rodent models, the C-F bond at the terminal position of the hydroxypropyl chain is expected to resist CYP-mediated oxidative metabolism relative to a non-fluorinated 3-hydroxypropyl analog [5][6]. While direct microsomal stability data for this specific compound are not published, the class-level precedent for fluorine-mediated metabolic blocking is among the most robust and reproducible effects in medicinal chemistry, making the fluorinated analog the rational choice when planning PK/PD studies where metabolic liability at the side chain could confound interpretation [5].

Application
Selection Property
Validation Focus
CNS permeability research
Computed LogP/TPSA profile
BBB permeability model assessment
TRPV1 receptor research
Patent-preferred 3-fluoro-2-hydroxypropyl
Receptor binding and functional assay
Parallel SAR diversification
Nitrile synthetic handle
Derivatization scope and purity consistency
Metabolic stability screening
Terminal C-F bond
In vitro microsomal stability and in vivo PK
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